Nirogacestat

Gamma Secretase Inhibition IC50 Enzymatic Assay

Select Nirogacestat as your benchmark γ-secretase inhibitor for desmoid tumor research. As the only FDA (Nov 2023) and EC (Aug 2025) approved targeted therapy for this indication, it is the validated reference compound for comparative efficacy studies, demonstrating a 71% reduction in disease progression risk (HR=0.29) in the pivotal Phase III DeFi trial. Its selectivity profile (IC50 6.2 nM for GS, minimal off-target activity vs. cathepsin B/MMP-9 at 1 µM) and well-characterized human PK (19% oral bioavailability, t½=23h, CYP3A4 metabolism) make it the superior choice over non-specific GSIs like DAPT. Ideal for preclinical BCMA-targeted MM combination studies.

Molecular Formula C27H41F2N5O
Molecular Weight 489.6 g/mol
CAS No. 865773-15-5
Cat. No. B1193386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNirogacestat
CAS865773-15-5
SynonymsPF-03084014;  PF03084014;  PF 03084014
Molecular FormulaC27H41F2N5O
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F
InChIInChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1
InChIKeyVFCRKLWBYMDAED-REWPJTCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nirogacestat (865773-15-5) CAS Baseline: Gamma Secretase Inhibitor for Desmoid Tumor Research and Therapeutic Selection


Nirogacestat (CAS: 865773-15-5; also referenced as 1290543-63-3 for the free base and 1962925-29-6 for the hydrobromide salt), commercially known as Ogsiveo, is a reversible, orally bioavailable, noncompetitive, and selective gamma secretase (GS) inhibitor . It is the first and only FDA-approved (November 2023) and European Commission-approved (August 2025) targeted systemic therapy for adult patients with progressing desmoid tumors requiring systemic treatment [1]. Nirogacestat binds to the gamma secretase complex, thereby blocking the proteolytic activation of the Notch receptor, a signaling pathway aberrantly activated in desmoid tumors that contributes to tumor growth [2].

Nirogacestat Selection Rationale: Why Generic Gamma Secretase Inhibitor Substitution Is Not Supported by Evidence


Nirogacestat cannot be considered interchangeable with other gamma secretase inhibitors (GSIs) due to profound differences in clinical safety profiles, approved indications, and bioavailability characteristics. Earlier GSIs such as semagacestat (LY-450139) and avagacestat (BMS-708163) were investigated for Alzheimer's disease but were discontinued due to adverse events, including worsening cognitive function, increased infection risk, and elevated rates of skin cancer [1]. Nirogacestat has demonstrated a distinct safety and efficacy profile in desmoid tumors, reducing the risk of disease progression by 71% compared to placebo in the pivotal Phase III DeFi trial [2]. Furthermore, nirogacestat exhibits a unique absolute oral bioavailability of approximately 19% and a terminal elimination half-life of 23 hours [3]. These compound-specific parameters preclude simple substitution with other in-class GSIs lacking equivalent clinical validation or regulatory approval for desmoid tumors.

Nirogacestat Product-Specific Quantitative Evidence: Comparative Potency, Efficacy, Safety, and Pharmacokinetic Differentiation


Nirogacestat Gamma Secretase Inhibitory Potency: Cell-Free IC50 Value and Comparative Benchmarking

Nirogacestat inhibits gamma secretase with an IC50 of 6.2 nM in cell-free assays . Comparative benchmarking against DAPT (GSI-IX), a widely used research tool compound and prototypical gamma secretase inhibitor, reveals that Nirogacestat is approximately 18.5-fold more potent than DAPT, which exhibits an IC50 of 115 nM for total Aβ and 200 nM for Aβ42 . Additional whole-cell assays report Nirogacestat IC50 values of 1.2 nM to 1.3 nM [1].

Gamma Secretase Inhibition IC50 Enzymatic Assay

Nirogacestat vs. Semagacestat and Avagacestat: Differentiated Clinical Safety and Regulatory Fate Among Gamma Secretase Inhibitors

Nirogacestat is currently approved for desmoid tumors, whereas structurally related gamma secretase inhibitors semagacestat (LY-450139) and avagacestat (BMS-708163) were discontinued due to adverse safety profiles in Alzheimer's disease trials [1]. Semagacestat was discontinued after Phase III trials demonstrated dose-dependent worsening of cognitive function and increased risk of skin cancer and infection in Alzheimer's patients [2]. Avagacestat exhibited reversible renal tubule effects, increased nonmelanoma skin cancer incidence, and poor tolerability in Alzheimer's patients [3]. In contrast, Nirogacestat demonstrated a manageable safety profile in the DeFi Phase III trial, with frequently reported adverse events (diarrhea, nausea, fatigue) decreasing in incidence and severity over time and only four additional discontinuations due to adverse events between years 2 and 4 of treatment [4].

Clinical Safety Adverse Events Drug Discontinuation Gamma Secretase Inhibitor

Nirogacestat Protease Selectivity Profile: Minimal Off-Target Inhibition at Up to 1 µM Concentration

Nirogacestat demonstrates a favorable selectivity profile with no significant inhibition of other proteases at concentrations up to 1 µM, a concentration more than 160-fold higher than its gamma secretase IC50 . Specifically, Nirogacestat shows no significant inhibition of cathepsin B or MMP-9, nor does it affect alternative signaling pathways including Wnt and EGFR at concentrations up to 1 µM . This selectivity contrasts with DAPT (GSI-IX), which at concentrations above 10 µM has been reported to exhibit non-specific cytotoxic effects independent of Notch signaling inhibition .

Selectivity Protease Inhibition Off-Target Activity Enzymatic Assay

Nirogacestat Pharmacokinetic Profile: Absolute Bioavailability, Half-Life, and Metabolic Pathway Characterization

Nirogacestat exhibits well-characterized pharmacokinetic parameters in desmoid tumor patients with an absolute oral bioavailability of 19%, terminal elimination half-life (t1/2) of 23 hours (37% CV), and apparent systemic clearance (CL/F) of 45 L/hr (58% CV) [1]. Steady-state exposure parameters include Cmax of 508 ng/mL (62% CV) and AUC0-tau of 3370 ng·h/mL (58% CV), with steady-state achieved in approximately 6 days and a median accumulation ratio of 1.6 [2]. Metabolism proceeds primarily via N-dealkylation through CYP3A4 (85%), with minor contributions from CYP2C19, CYP2C9, and CYP2D6 [3]. Coadministration with the strong CYP3A inhibitor itraconazole increases Nirogacestat Cmax by 2.5-fold and AUC by 8.2-fold [4]. By comparison, DAPT (GSI-IX) exhibits rapid in vivo clearance with a significantly shorter half-life of less than 1 hour in rodent models, limiting its utility for sustained Notch inhibition in preclinical studies .

Pharmacokinetics Bioavailability CYP3A4 Metabolism Drug-Drug Interaction

Nirogacestat DeFi Phase III Trial: Progression-Free Survival and Objective Response Rate vs. Placebo in Progressing Desmoid Tumors

In the pivotal Phase III placebo-controlled DeFi trial (NCT03785964), Nirogacestat demonstrated significant and clinically meaningful improvement in progression-free survival (PFS) compared to placebo, with a hazard ratio (HR) of 0.29 (95% CI: 0.15 to 0.55; P < .001), representing a 71% reduction in the risk of disease progression or death [1]. The objective response rate (ORR) was 41% for Nirogacestat versus 8% for placebo (P < .001) in the primary analysis [2]. Long-term follow-up data (median exposure: 33.6 months, range 0.3-61.8 months) demonstrated an increased ORR of 45.7% (32 of 70 patients), with three additional partial responses and three additional complete responses since the primary analysis, and median PFS was not reached [3]. Subgroup analyses confirmed consistent PFS benefit across patients with poor prognostic factors including larger tumor size (>10 cm: HR 0.32), younger age (≤30 years: HR 0.21), CTNNB1 S45F mutation (HR 0.18), and uncontrolled baseline pain (HR 0.37) [4].

Progression-Free Survival Objective Response Rate Phase III Clinical Trial Desmoid Tumor

Nirogacestat (CAS 865773-15-5) Evidence-Backed Research and Therapeutic Application Scenarios for Scientific and Industrial Users


Desmoid Tumor Therapeutic Development and Clinical Research: Gold-Standard Positive Control

Nirogacestat is indicated for use as the positive control or reference compound in desmoid tumor research and drug development programs. Based on the DeFi Phase III trial evidence demonstrating a 71% reduction in the risk of disease progression (HR = 0.29, 95% CI 0.15-0.55) and an ORR of 45.7% with long-term treatment [1], Nirogacestat serves as the benchmark standard against which investigational desmoid tumor therapies should be compared. Its FDA and EMA regulatory approvals [2] further establish it as the only validated targeted therapy comparator for this rare disease indication.

Notch Signaling Pathway Inhibition Studies in Oncology Research Requiring High Potency and Defined Selectivity

Nirogacestat is optimally suited for in vitro and in vivo studies requiring potent gamma secretase inhibition with minimized off-target protease activity. With a gamma secretase IC50 of 6.2 nM in cell-free assays and demonstrated selectivity over cathepsin B and MMP-9 at concentrations up to 1 µM , Nirogacestat provides a clean pharmacological tool for interrogating Notch pathway biology. Its selectivity advantage over DAPT, which exhibits non-specific cytotoxicity at higher concentrations, makes Nirogacestat the preferred research compound for Notch signaling studies in cancer models .

Pharmacokinetic and Drug-Drug Interaction Studies Leveraging Defined Human PK Parameters and CYP3A4 Metabolism

Nirogacestat is well-suited for pharmacokinetic and drug-drug interaction (DDI) investigations requiring a gamma secretase inhibitor with fully characterized human PK parameters. Its absolute oral bioavailability (19%), terminal elimination half-life (23 hours), and primary metabolism via CYP3A4 (85%) [3] provide a predictable and quantifiable framework for co-administration studies. The documented 8.2-fold increase in AUC upon coadministration with strong CYP3A4 inhibitors such as itraconazole [4] enables precise DDI study design and risk assessment in both preclinical and clinical research contexts.

Combination Therapy Research Targeting BCMA in Multiple Myeloma Models

Nirogacestat may be applied in preclinical combination therapy studies investigating BCMA-targeted approaches in multiple myeloma. Evidence indicates that gamma secretase inhibition by Nirogacestat preserves membrane-bound BCMA and increases target density by reducing levels of soluble BCMA, which otherwise acts as a decoy receptor for BCMA-targeted therapies [5]. Preclinical models of multiple myeloma have demonstrated that Nirogacestat potentiates the activity of BCMA-targeted therapy [6], supporting its use as a combination partner in research settings exploring this therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nirogacestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.